Product packaging for Benzyl[(4-methoxyphenyl)methyl]amine(Cat. No.:CAS No. 14429-02-8)

Benzyl[(4-methoxyphenyl)methyl]amine

Cat. No.: B176431
CAS No.: 14429-02-8
M. Wt: 227.3 g/mol
InChI Key: WZUBICZIDUTTNJ-UHFFFAOYSA-N
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Description

Overview of Substituted Benzylamines in Chemical Synthesis and Biological Studies

Substituted benzylamines are fundamental building blocks in organic chemistry. organic-chemistry.org Their synthesis is often achieved through methods like reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. nih.gov For instance, benzyl[(4-methoxyphenyl)methyl]amine can be synthesized by condensing 4-methoxybenzaldehyde (B44291) with benzylamine (B48309) to form an imine, which is then reduced. Other synthetic routes include copper-catalyzed cross-dehydrogenative coupling and palladium-catalyzed reactions. organic-chemistry.orgacs.org

In the realm of biological studies, substituted benzylamines exhibit a wide array of activities. They have been investigated for their potential as enzyme inhibitors, with some derivatives showing potent inhibition of enzymes like β-tryptase, which is implicated in asthma. nih.gov Furthermore, various substituted benzylamines have demonstrated antimicrobial and antifungal properties. nih.govnih.govopenmedicinalchemistryjournal.com Their biological activity is often attributed to their ability to interact with biological targets through various mechanisms, including the disruption of microbial cell membranes.

Significance of the N-Benzyl-N-(4-methoxybenzyl)amine Scaffold in Contemporary Chemistry

The N-benzyl-N-(4-methoxybenzyl)amine scaffold is significant due to the combined electronic and steric properties conferred by its bifunctional aromatic moieties. The presence of both a benzyl (B1604629) group and a methoxy-substituted phenyl group attached to a central nitrogen atom provides a versatile template for designing new molecules. lookchem.com This unique structure is a key feature in medicinal chemistry, where it serves as a foundation for developing novel therapeutic agents with potentially improved efficacy and selectivity. lookchem.com

The methoxy (B1213986) group on one of the phenyl rings can enhance solubility in polar solvents and influence the electronic nature of the molecule, which can be crucial for its biological activity. For example, research has shown that derivatives of this scaffold can inhibit tyrosinase, a key enzyme in melanin (B1238610) production, making them candidates for applications in dermatology.

Research Trajectories and Future Prospects for this compound

Current and future research on this compound and its derivatives is focused on several promising areas. A primary trajectory is its continued use as an intermediate in the synthesis of complex organic compounds and pharmaceuticals. lookchem.com The scaffold's adaptability allows for the creation of diverse molecular libraries for screening against various biological targets.

Further exploration of its biological activities is another key research direction. Investigating the structure-activity relationships of new derivatives could lead to the discovery of more potent and selective enzyme inhibitors or antimicrobial agents. nih.govnih.gov For instance, modifications to the aromatic rings or the linker between them could fine-tune the compound's interaction with specific biological pathways.

The development of more efficient and sustainable synthetic methods for producing this compound and its analogues is also an active area of research. This includes the use of novel catalysts and one-pot procedures to improve yields and reduce environmental impact. organic-chemistry.orgacs.org

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H17NO nih.govlookchem.com
Molecular Weight227.30 g/mol nih.gov
Melting Point56 °C lookchem.com
Boiling Point170-172 °C (at 3 Torr) lookchem.com
Density1.053±0.06 g/cm3 (Predicted) lookchem.com
pKa9.15±0.20 (Predicted) lookchem.com

Synonyms for this compound

SynonymSource
N-benzyl-1-(4-methoxyphenyl)methanamine nih.govcymitquimica.com
Benzyl-(4-methoxy-benzyl)-amine nih.govcymitquimica.com
4-Methoxybenzylbenzylamine cymitquimica.com
N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B176431 Benzyl[(4-methoxyphenyl)methyl]amine CAS No. 14429-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUBICZIDUTTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353355
Record name benzyl[(4-methoxyphenyl)methyl]amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14429-02-8
Record name benzyl[(4-methoxyphenyl)methyl]amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl[(4-methoxyphenyl)methyl]amine
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Synthetic Methodologies for Benzyl 4 Methoxyphenyl Methyl Amine

Classical and Advanced Synthetic Approaches

The synthesis of secondary amines such as Benzyl[(4-methoxyphenyl)methyl]amine is predominantly achieved through reductive amination. This approach is valued for its straightforward nature, typically involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. libretexts.org Advances in catalysis and reaction conditions have led to the development of highly efficient one-pot procedures that streamline the synthesis, improve yields, and adhere to the principles of green chemistry. unimi.it

Reductive Amination Strategies for this compound

Reductive amination stands out as the most pivotal method for synthesizing this compound. The process generally begins with the nucleophilic attack of an amine on a carbonyl carbon, leading to the formation of a Schiff base or imine (C=N) intermediate. This intermediate is subsequently reduced to the final amine product. libretexts.org The choice of starting materials, reducing agents, and catalysts can be tailored to optimize the reaction for yield, purity, and environmental impact.

A primary and widely documented route to this compound involves the initial condensation of 4-methoxybenzaldehyde (B44291) with benzylamine (B48309). chemicalbook.com This reaction forms an N-benzyl-1-(4-methoxyphenyl)methanimine intermediate. The subsequent reduction of the carbon-nitrogen double bond of this imine is the critical step that yields the final secondary amine product. The imine formation is typically carried out in a suitable solvent like methanol (B129727), and in some protocols, can achieve over 90% conversion within a few hours at room temperature without the need for complex water-removal steps.

Hydride-donating agents, particularly sodium borohydride (B1222165) (NaBH₄), are commonly employed for the reduction of the imine intermediate. arkat-usa.org Sodium borohydride is a selective and powerful reducing agent that efficiently reduces the imine to the corresponding amine. semanticscholar.org The reaction is often performed after the initial condensation step. In some procedures, an acid like acetic acid is added to facilitate the formation of the iminium ion, which is then readily reduced by the hydride donor. arkat-usa.orgyoutube.com This method is valued for its operational simplicity, the use of a safe and common reagent, and its effectiveness, often providing good to excellent yields. arkat-usa.orgsemanticscholar.org

Table 1: Reductive Amination of 4-Methoxybenzaldehyde with Benzylamine

Reducing Agent/CatalystReaction ConditionsYieldReference
Sodium Borohydride (NaBH₄)Methanol solvent, 20–30°C55–95%
Pd/C1–5 bar H₂, 20–30°C>95%
Sodium Borohydride / Acetic AcidMethanol or Benzene (B151609) solvent, 0°C to room temp.50-75% (general) arkat-usa.org

An alternative and highly efficient method for the reduction step is catalytic hydrogenation. This process involves reacting the imine intermediate with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). This method is noted for its high yield and purity of the final product, often exceeding 95%. The hydrogenation is typically conducted under mild conditions, such as low hydrogen pressure (1–5 bar) and ambient temperature (20–30°C). A key advantage of this approach is its suitability for syntheses where preserving chirality is important, as it avoids racemization.

A specific example of a one-pot reductive amination involves the reaction of a substituted amine, such as 1-(4-methoxyphenyl)-2-propanamine, with benzaldehyde (B42025). A patented method describes the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine where the amine and benzaldehyde are reacted in a 1:1.1 ratio. google.com The reaction proceeds via catalytic hydrogenation under normal pressure using a platinum on carbon (Pt/C) catalyst. google.com This process effectively combines the imine formation and reduction steps into a single, efficient operation to produce the desired secondary amine. google.com

Table 2: One-Pot Synthesis of N-benzyl-1-(4-methoxyphenyl)-2-propylamine

ReactantsCatalystReaction ConditionsProductReference
1-(4-Methoxyphenyl)-2-propanamine, Benzaldehyde5% Pt/CMethanol, Ethanol (B145695), or THF solvent; 0-60°C(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine google.com
One-Pot Reductive Amination Processes
Application of Raney Nickel or Platinum-Carbon Catalysts

Catalytic hydrogenation is a prominent method for the reduction of the imine intermediate in the synthesis of this compound. Two of the most effective catalysts for this transformation are Raney Nickel and Platinum on carbon (Pt/C).

Similarly, Platinum-Carbon (Pt/C) is another highly effective catalyst for this reductive amination. google.comgoogle.com It often requires milder reaction conditions compared to other catalysts. google.com For example, the hydrogenation can be performed at room temperature under normal pressure when using a 5% Pt/C catalyst. google.com The choice between Raney Nickel and Pt/C often depends on factors such as cost, desired reaction conditions, and the presence of other functional groups in the molecule. google.comgoogle.com

CatalystTypical LoadingReaction ConditionsSolventReference
Raney Nickel10-60% of amine mass1-30 Kgf/cm² H₂ pressureEthanol, Methanol, Isopropanol, THF google.com
Platinum-Carbon (Pt/C)0.5-5% of amine massNormal pressure H₂Methanol, Ethanol, THF google.comgoogle.com

Alkylation Reactions Leading to this compound

Alkylation reactions provide an alternative and direct pathway to synthesize this compound. This approach involves the formation of a new carbon-nitrogen bond by reacting an amine with an alkylating agent.

Reaction of 4-Methoxybenzylamine (B45378) with Benzyl (B1604629) Chloride

A primary example of this method is the reaction between 4-methoxybenzylamine and benzyl chloride. cymitquimica.comresearchgate.net In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine attacks the electrophilic carbon atom of benzyl chloride, which is attached to the chlorine atom. This results in the displacement of the chloride ion and the formation of the desired this compound. researchgate.net

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent and reaction temperature can influence the rate and yield of the reaction.

Considerations for Mono- and Dialkylation Selectivity

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. After the initial formation of the secondary amine, this compound, it can further react with another molecule of benzyl chloride. This leads to the formation of a tertiary amine, bis(benzyl)(4-methoxyphenyl)methylamine, as an undesired byproduct. nih.gov

To favor mono-alkylation and maximize the yield of the desired secondary amine, several strategies can be employed. Using a molar excess of the primary amine (4-methoxybenzylamine) can statistically favor the reaction of benzyl chloride with the primary amine over the secondary amine product. Additionally, controlling the reaction conditions, such as temperature and the rate of addition of the alkylating agent, can help to minimize dialkylation. In some cases, the use of protecting groups on the primary amine can be a more controlled approach, although this adds extra steps to the synthesis.

Ruthenium-Catalyzed Deaminative Coupling of Primary Amines

A more recent and innovative approach to the synthesis of secondary amines is through ruthenium-catalyzed deaminative coupling of primary amines. rsc.orgmarquette.edu This method offers a highly selective and efficient route to unsymmetrical secondary amines like this compound. organic-chemistry.org

Coupling of 4-Methoxybenzylamine with other Primary Amines

In this process, 4-methoxybenzylamine can be coupled with another primary amine, such as benzylamine, in the presence of a ruthenium catalyst to form this compound. organic-chemistry.orgresearchgate.net This reaction proceeds with the elimination of ammonia (B1221849) as the only byproduct, making it an atom-economical and environmentally friendly process. organic-chemistry.org The catalytic system often consists of a ruthenium complex, sometimes in conjunction with a specific ligand, which promotes the selective coupling. marquette.eduorganic-chemistry.org For instance, a catalytic system generated from a tetranuclear Ru-H complex with a catechol ligand has been shown to be effective for this transformation. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound focuses on creating more environmentally benign processes by minimizing waste and avoiding hazardous substances. jocpr.comjocpr.com Reductive amination is considered a green chemistry method as it can often be performed catalytically in a single pot under mild conditions, which reduces waste by eliminating the need for intermediate purification steps. wikipedia.org

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous solvents. Research has demonstrated that reductive amination can be conducted under solvent-free conditions, for instance through mechanochemical methods where solid reactants are mixed directly. rsc.orgrsc.org These solvent-free approaches not only reduce pollution but can also lead to higher yields and shorter reaction times. rsc.orgnih.gov Additionally, performing reactions under mild conditions, such as at room temperature and using less toxic reagents like formic acid or hydrogen gas, contributes to the green profile of the synthesis. jocpr.com Recent advancements include photoredox-catalyzed direct reductive amination of aromatic aldehydes which proceeds under visible light irradiation without an external hydrogen or hydride source. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com Catalytic hydrogenation is an example of a reaction with high atom economy, as it ideally produces only water as a byproduct. wikipedia.orgrsc.org Direct reductive amination is favored because it combines the steps of imine formation and reduction into a single pot, thereby improving atom economy and streamlining the synthesis. jocpr.comfrontiersin.org The choice of catalyst is crucial; using catalytic amounts of a substance is preferable to using stoichiometric reagents, which are consumed in the reaction and generate more waste. wikipedia.org

Optimization and Yield Enhancement in this compound Synthesis

To maximize the efficiency and yield of this compound synthesis, careful optimization of reaction parameters is essential. numberanalytics.com

The choice of solvent can significantly impact the rate and outcome of a reductive amination reaction. wpunj.edu While chlorinated solvents like 1,2-dichloroethane (B1671644) have been commonly used, greener alternatives such as ethyl acetate (B1210297) are being explored. acsgcipr.orgrsc.org Protic solvents like methanol and ethanol are often effective because they can facilitate the formation of the intermediate imine. wpunj.eduyoutube.com However, the use of alcohols with certain catalysts and hydrogen can sometimes lead to side reactions where the alcohol itself is oxidized, creating impurities. acsgcipr.org The ideal solvent system depends on the specific reactants and reducing agents used. acs.org

The selection of catalysts and reagents is critical for obtaining high yields. numberanalytics.com Catalytic reductive amination often employs transition metal catalysts such as those based on palladium, nickel, ruthenium, or iridium. jocpr.comwikipedia.org These catalysts can facilitate the reaction under mild conditions and with high selectivity. jocpr.comfrontiersin.org For instance, gold catalysts have been shown to be effective in the direct reductive amination of aromatic aldehydes, yielding secondary amines in high yields at room temperature. rsc.org The choice of reducing agent is also important; sodium borohydride and its derivatives, like sodium triacetoxyborohydride, are widely used due to their selectivity and effectiveness. organic-chemistry.orgacs.org

Below is a table summarizing various catalysts and their typical yields in related reductive amination reactions.

Catalyst SystemSubstrate ExampleYield (%)Reference
Au/Al2O3, H2Various aldehydes and nitroarenesGood to Excellent rsc.org
RuCl2(PPh3)3, H2, NH3Benzaldehyde95 nih.gov
CoCl2, NaBH4, H2, NH3Benzaldehyde99 acs.org
Ph3PAuCl/AgOTfVarious aromatic aldehydes89-96 rsc.org
Ir-PSA CatalystsKetonesHigh kanto.co.jp

While this compound itself is achiral, the principles of its synthesis can be extended to produce chiral amines with high enantiomeric purity, which are crucial in the pharmaceutical industry. nih.govacs.org Asymmetric reductive amination is a primary method for achieving this. nih.govacs.org This can be accomplished by using a chiral catalyst, often a transition metal complex with a chiral ligand, which directs the stereochemical outcome of the reaction. jocpr.comliv.ac.uk Another approach involves using a chiral auxiliary, which is a chiral molecule that is temporarily attached to one of the reactants to guide the formation of the desired stereoisomer. kanto.co.jp Biocatalysts, such as reductive aminases, are also increasingly used for their high enantioselectivity in amine synthesis. researchgate.net

Reactivity and Derivatization of Benzyl 4 Methoxyphenyl Methyl Amine

Chemical Transformations of the Amine Functionality

The nitrogen atom of the amine group is a key site for chemical reactions, including oxidation, reduction, acylation, and sulfonylation.

Oxidation Reactions to Imines or Amides

The secondary amine group of Benzyl[(4-methoxyphenyl)methyl]amine can be oxidized to form the corresponding imine or, under more vigorous conditions, can be cleaved and transformed into amides. The oxidation to an imine involves the formation of a carbon-nitrogen double bond. Various oxidizing agents can be employed for this transformation. researchgate.net For instance, metal-free oxidation methods using reagents like hydrogen peroxide or persulfate under specific conditions have been reported for the oxidation of benzyl (B1604629) amines to imines. researchgate.net Copper-based catalysts, such as Cu-MOF, have also been shown to be effective for the oxidative dehydrogenative homo-coupling of benzyl amines to imines. nih.gov

The formation of amides from this compound would likely involve oxidative cleavage of one of the N-C bonds followed by further oxidation. It has been noted that the oxidation of benzyl amines can lead to the formation of amides. nih.gov

Table 1: Examples of Oxidation Reactions of Similar Amines

Reactant Oxidizing Agent/Catalyst Product Type Reference
Primary Benzyl Amines Na2S2O8 / Ultrasound Imines researchgate.net
Primary Benzyl Amines H2O2 (metal-free) Imines researchgate.net
Primary Benzyl Amines Cu-MOF / TBHP Imines nih.gov
Benzylamine (B48309) Lewis Acid / H2O2 Benzamide researchgate.net

Reduction Reactions to Secondary or Tertiary Amines

While this compound is already a secondary amine, the term "reduction" in this context typically refers to the reductive amination process used for its synthesis, which involves the reduction of an imine intermediate. For instance, the condensation of 4-methoxybenzaldehyde (B44291) with benzylamine forms an imine (a Schiff base), which is then reduced using a hydride donor like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation to yield this compound.

Further alkylation of the secondary amine can lead to the formation of tertiary amines. This can be achieved through reactions with alkyl halides. Alternatively, tandem three-component coupling reactions involving a carbonyl compound, an amine, and methanol (B129727), catalyzed by transition metals like iridium, can directly produce N-methylated tertiary amines. rsc.org

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic, allowing it to readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base will lead to the formation of the corresponding N-acyl derivative, an amide.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine, results in the formation of a sulfonamide. orgsyn.org This reaction is often used to protect the amine functionality or to introduce a group that can be later removed. For example, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide can be prepared and subsequently alkylated. orgsyn.org

Reactions Involving Aromatic Moieties

The two aromatic rings in this compound, the benzyl ring and the 4-methoxybenzyl ring, can undergo substitution reactions.

Electrophilic Aromatic Substitution on Benzyl and Methoxybenzyl Rings

Electrophilic aromatic substitution is a fundamental reaction of benzene (B151609) and its derivatives. The outcome of such reactions on this compound will be directed by the activating and directing effects of the substituents on each ring.

The benzyl ring is substituted with an alkyl group (-CH2-), which is an activating, ortho-, para-directing group. libretexts.org Therefore, electrophilic attack will preferentially occur at the ortho and para positions of this ring.

The 4-methoxybenzyl ring has two substituents to consider: the methoxy (B1213986) group (-OCH3) and the benzylaminomethyl group (-CH2NH-benzyl).

The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

The benzylaminomethyl group , being an alkylamine derivative, is also an activating, ortho-, para-directing group.

Given that the methoxy group is a more powerful activating group than the alkylamine substituent, electrophilic substitution is most likely to occur on the 4-methoxybenzyl ring. The positions ortho to the highly activating methoxy group (positions 3 and 5) will be the most favored sites for electrophilic attack.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. youtube.comlibretexts.org The aromatic rings of this compound are electron-rich due to the presence of the methoxy and alkylamine substituents, making them poor candidates for standard SNAr reactions. youtube.com

For a nucleophilic aromatic substitution to occur, the ring needs to be activated by electron-withdrawing groups, typically at the ortho and/or para positions relative to a leaving group. youtube.comlibretexts.orglibretexts.org Since this compound lacks such features, it is not expected to undergo nucleophilic aromatic substitution under typical conditions. Reactions under forcing conditions, such as high temperatures or with very strong bases, can sometimes lead to substitution via mechanisms like the benzyne (B1209423) intermediate, but this is less common for electron-rich systems. libretexts.orgmasterorganicchemistry.com

Table 2: Summary of Reactivity

Functional Group / Moiety Reaction Type Expected Outcome
Amine Oxidation Imine or Amide formation
Amine Further Alkylation Tertiary Amine formation
Amine Acylation N-Acyl derivative (Amide) formation
Amine Sulfonylation N-Sulfonyl derivative (Sulfonamide) formation
Benzyl Ring Electrophilic Aromatic Substitution Substitution at ortho and para positions
4-Methoxybenzyl Ring Electrophilic Aromatic Substitution Predominant substitution at positions ortho to the methoxy group
Aromatic Rings Nucleophilic Aromatic Substitution Unlikely under standard conditions

Synthesis of Complex Derivatives for Targeted Applications

The secondary amine structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules with specific biological activities. Its reactivity allows for the introduction of various functional groups and the construction of elaborate molecular architectures, leading to derivatives with potential applications in coordination chemistry, antimycobacterial therapy, and neuroprotection.

Formation of Dithiocarbamate (B8719985) Ligands and Metal Coordination Compounds

This compound, as a secondary amine, can be readily converted into its corresponding dithiocarbamate ligand. This reaction is typically achieved by treating the amine with carbon disulfide, often in the presence of a base, to form the dithiocarbamate salt. This process is a common and efficient method for creating dithiocarbamate compounds from primary or secondary amines. nih.gov

The general synthetic pathway involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by a base to yield the dithiocarbamate anion.

A plausible mechanism for this transformation involves two key steps acs.org:

Formation of dithiocarbamic acid from the reaction of the amine with carbon disulfide (CS₂).

The dithiocarbamic acid intermediate can then react with other species. For instance, it can protonate a ketone to generate a benzylic carbocation, which is subsequently attacked by the sulfur anion to form an S-benzyl dithiocarbamate. acs.org

These dithiocarbamate ligands are excellent chelators, capable of forming stable coordination complexes with a wide range of transition metals. nih.goverpublications.com The ability of dithiocarbamate ligands to form stable complexes with metals like iron, cobalt, and nickel is well-documented. erpublications.com The resulting metal-dithiocarbamate complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the metal-to-ligand ratio. nih.gov This chelating property is fundamental to their application in various fields, including their use as enzyme inhibitors and antimicrobial agents. nih.gov

Table 1: General Reaction for Dithiocarbamate Formation

Reactants Reagent Product

Derivatives with Antimycobacterial Activity

Derivatives of this compound have been investigated for their potential against Mycobacterium tuberculosis. Research in this area focuses on synthesizing new molecules based on the parent amine structure and evaluating their efficacy. Studies have indicated that derivatives of this compound possess promising antimicrobial properties against this pathogen.

The antimycobacterial activity of such amine derivatives is often linked to specific structural features. For instance, in related polycyclic amine series, the presence of a tertiary amine and/or free hydroxyl groups can be crucial for activity. nih.gov The nature of the side chains attached to the amine nitrogen appears to play a more decisive role in the antimycobacterial effect than the core structure itself. nih.gov

Synthetic strategies to enhance antimycobacterial potency can involve introducing various substituents to the benzyl or methoxyphenyl rings or modifying the groups attached to the nitrogen atom. For example, novel benzylamine derivatives have been synthesized and tested, showing a range of activities against M. tuberculosis. openmedicinalchemistryjournal.com

Table 2: Antimycobacterial Activity of Selected Amine Derivatives

Compound Type Target Organism Key Findings Reference
This compound Derivatives Mycobacterium tuberculosis Showed promising antimicrobial properties.
Polycyclic Amine Derivatives Mycobacterium tuberculosis Activity is linked to the nature of the side chain and the presence of tertiary amine/hydroxyl groups. nih.gov

Neuroprotective Hybrid Compounds

The scaffold of this compound has been utilized to create hybrid molecules with neuroprotective properties. Research involving hybrids derived from this compound has shown that they can offer protection against oxidative stress in neuronal cells. This suggests potential therapeutic avenues for neurodegenerative conditions like Alzheimer's disease.

The strategy of molecular hybridization involves combining the structural features of the parent amine with other pharmacologically active moieties. For example, S-benzyl dithiocarbamates synthesized from various amines have been screened for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology. acs.org Some of these compounds demonstrated significant AChE inhibitory and antioxidant activities, which are crucial for neuroprotection. acs.org

This approach is part of a broader effort to develop multifunctional agents that can address several pathological targets in complex diseases. For instance, hybrids of N-benzylpiperidine with 1,3,4-oxadiazole (B1194373) have been designed as multifunctional agents to combat Alzheimer's by inhibiting cholinesterases and β-amyloid aggregation. acs.org

Table 3: Examples of Hybrid Compound Strategies for Neuroprotection

Hybrid Concept Target Potential Application Key Finding
Hybrids of this compound Neuronal Cells Neurodegenerative Diseases Demonstrated neuroprotective effects against oxidative stress.
S-Benzyl Dithiocarbamates Acetylcholinesterase (AChE) Alzheimer's Disease Showed considerable AChE inhibitory and antioxidant activities. acs.org

Synthesis of Piperidine (B6355638) Derivatives

The piperidine ring is a vital structural motif found in numerous bioactive compounds and pharmaceuticals. kcl.ac.uk The secondary amine of this compound can be incorporated into synthetic routes to create complex piperidine derivatives. One common method is the aza-Michael reaction, an atom-efficient way to construct piperidine rings. kcl.ac.uk

For example, benzylamine can react with divinyl ketones in an aza-Michael cyclization to produce N-benzylic 4-piperidones. kcl.ac.uk Conceptually, this compound could be used in a similar fashion, acting as the primary amine substrate to yield N-substituted piperidones with a more complex N-[(4-methoxyphenyl)methyl]benzyl group.

Another advanced method for creating substituted piperidines is the Suzuki coupling protocol, which allows for the efficient formation of C-C bonds under relatively mild conditions. organic-chemistry.org This method has been used to construct 4-benzyl piperidines, demonstrating its versatility in accommodating various substituents on both the aryl and piperidine portions of the molecule. organic-chemistry.org While not a direct reaction of this compound, these synthetic strategies illustrate how the benzyl or (4-methoxyphenyl)methyl moieties, or the entire secondary amine structure, can be integrated into piperidine synthesis to create novel and diverse building blocks for drug discovery. kcl.ac.ukorganic-chemistry.org

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of individual atoms.

¹H NMR Spectral Assignments for Proton Environments

The ¹H NMR spectrum of Benzyl[(4-methoxyphenyl)methyl]amine provides specific information about the location and number of hydrogen atoms. The signals observed in the spectrum correspond to the different proton environments within the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

Proton Environment Approximate Chemical Shift (δ, ppm)
Aromatic Protons (Benzyl group)7.20 - 7.40
Aromatic Protons (4-methoxyphenyl group)6.80 - 7.25
Methylene (B1212753) Protons (-CH₂-Ph)3.75
Methylene Protons (-CH₂-C₆H₄OCH₃)3.70
Methoxyl Protons (-OCH₃)3.80
Amine Proton (N-H)1.50 - 2.50 (variable)

This table provides representative chemical shift ranges. Actual values can vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Characterization for Carbon Skeleton

Complementing the ¹H NMR data, ¹³C NMR spectroscopy offers a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

Carbon Environment Approximate Chemical Shift (δ, ppm)
Quaternary Aromatic Carbon (C-OCH₃)158.0 - 159.0
Aromatic Carbons (C-H, Benzyl (B1604629) group)127.0 - 129.0
Aromatic Carbons (C-H, 4-methoxyphenyl (B3050149) group)113.0 - 130.0
Quaternary Aromatic Carbon (ipso-C, Benzyl group)140.0 - 141.0
Quaternary Aromatic Carbon (ipso-C, 4-methoxyphenyl group)132.0 - 133.0
Methylene Carbon (-CH₂-Ph)53.0 - 54.0
Methylene Carbon (-CH₂-C₆H₄OCH₃)50.0 - 51.0
Methoxyl Carbon (-OCH₃)55.0 - 56.0

This table provides representative chemical shift ranges. Actual values can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

To unequivocally confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlation data.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show correlations between the aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene and methoxyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the entire molecule, for example, by showing a correlation between the methylene protons and the quaternary aromatic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific functional groups.

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C-N (Amine)Stretching1020 - 1250

This table provides representative frequency ranges. Actual values can be influenced by the molecular environment and physical state of the sample.

Analysis of Aromatic Ring Modes and C-O Stretching

In addition to the primary functional groups, the IR spectrum provides information about the aromatic rings and the ether linkage. The C=C stretching vibrations within the aromatic rings typically appear in the region of 1450-1600 cm⁻¹. The C-O stretching vibration of the methoxy (B1213986) group is also a prominent feature, usually observed in the 1235-1265 cm⁻¹ range for aryl ethers.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the mass and elucidating the structure of a molecule by analyzing its fragmentation patterns upon ionization.

The nominal molecular weight of this compound is 227.30 g/mol . scbt.comnih.gov In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 227.

The fragmentation of this compound is governed by the stability of the resulting carbocations, primarily through cleavage of the C-N bonds adjacent to the nitrogen atom, a process known as α-cleavage in amines. libretexts.org The two primary fragmentation pathways involve the cleavage of either the benzyl-nitrogen bond or the 4-methoxybenzyl-nitrogen bond.

Pathway 1: Formation of the Tropylium (B1234903) Ion. Cleavage of the C-N bond between the nitrogen and the 4-methoxybenzyl group results in the formation of a benzyl cation (C₇H₇⁺). This cation readily rearranges into the highly stable tropylium ion, which is observed at an m/z of 91. This is a very common and characteristic fragment for benzyl-containing compounds. nist.gov

Pathway 2: Formation of the 4-Methoxybenzyl Cation. Alternatively, cleavage of the C-N bond on the benzyl side produces the 4-methoxybenzyl cation (C₈H₉O⁺). This fragment is observed at an m/z of 121 and is characteristic of the 4-methoxybenzyl moiety. nih.govchemicalbook.com

Another potential fragmentation is the loss of the methoxy group (-OCH₃) from the molecular ion, which would result in a fragment ion at m/z 196 (227 - 31).

Fragment IonStructurem/z (Mass-to-Charge Ratio)Origin
Molecular Ion[C₁₅H₁₇NO]⁺227Parent Molecule
Tropylium Ion[C₇H₇]⁺91α-cleavage of the 4-methoxybenzyl group
4-Methoxybenzyl Cation[C₈H₉O]⁺121α-cleavage of the benzyl group
[M-OCH₃]⁺[C₁₄H₁₄N]⁺196Loss of methoxy radical from the molecular ion

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is instrumental in determining the exact elemental composition of a molecule. For this compound, the computed monoisotopic mass is 227.131014166 Da. nih.govchemspider.com This level of precision allows for the unambiguous confirmation of the molecular formula C₁₅H₁₇NO, as other combinations of atoms with the same nominal mass would have distinctly different exact masses.

Molecular FormulaNominal MassTheoretical Exact Mass (Da)
C₁₅H₁₇NO227227.131014
C₁₄H₁₅N₃O227227.121512
C₁₃H₁₃O₄227227.081384
C₁₆H₁₉N227227.151750

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its two aromatic rings: the benzyl group and the 4-methoxyphenyl group. lookchem.com These rings act as chromophores, absorbing UV light to promote electrons from lower-energy π orbitals to higher-energy π* anti-bonding orbitals (π → π* transitions).

Benzene (B151609) Chromophore: The unsubstituted benzene ring typically shows a strong absorption band around 204 nm and a weaker, structured band (B-band) around 254 nm.

4-Methoxyphenyl Chromophore: The second ring contains a methoxy (-OCH₃) group, which acts as an auxochrome. The lone pair of electrons on the oxygen atom can delocalize into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO). This effect typically leads to a bathochromic (red) shift, moving the absorption bands to longer wavelengths and increasing their intensity compared to unsubstituted benzene.

Therefore, the spectrum of this compound is expected to show strong absorptions characteristic of these substituted aromatic systems, likely in the 220-280 nm range.

ChromophoreExpected Electronic TransitionAnticipated λmax Region
Benzyl Groupπ → π~254-265 nm
4-Methoxyphenyl Groupπ → π~270-280 nm (red-shifted due to -OCH₃)

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

As of now, a public crystal structure for this compound has not been reported in the searched scientific literature. researchgate.net However, if a suitable single crystal were analyzed, X-ray diffraction would provide a wealth of structural information. This would include precise measurements of all bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing arrangement. Based on theoretical principles, the nitrogen atom is expected to have a trigonal pyramidal geometry, and there would be free rotation around the various C-C and C-N single bonds, allowing the molecule to adopt a low-energy conformation.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are dictated by the rotational freedom around its single bonds and the nature of its constituent chemical groups. The molecule features a central secondary amine, a benzyl group, and a 4-methoxybenzyl group. alfa-chemistry.comnih.govscbt.com The presence of two aromatic rings and a flexible aliphatic linker allows for a variety of spatial arrangements, or conformations.

Intermolecular interactions play a crucial role in the solid-state packing and bulk properties of the compound. As a secondary amine, this compound can act as a hydrogen bond donor through its N-H group. nih.govguidechem.com The nitrogen atom and the oxygen atom of the methoxy group can both act as hydrogen bond acceptors. nih.govguidechem.com These hydrogen bonding capabilities allow for the formation of extended networks in the solid state, influencing properties such as melting point and solubility.

In addition to hydrogen bonding, van der Waals forces, including dipole-dipole interactions and London dispersion forces, are significant. The aromatic rings contribute to potential π-π stacking interactions, where the electron-rich aromatic systems align in a parallel or offset fashion. The specific arrangement of molecules in a crystal lattice will seek to maximize these attractive intermolecular forces.

To provide a clearer understanding of the key structural parameters, the following interactive data table summarizes the computed properties related to its conformational analysis and intermolecular interactions.

Interactive Data Table: Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₇NO alfa-chemistry.comscbt.com
Molecular Weight227.30 g/mol nih.gov
Hydrogen Bond Donor Count1 nih.govguidechem.com
Hydrogen Bond Acceptor Count2 nih.govguidechem.com
Rotatable Bond Count5 nih.gov
Topological Polar Surface Area21.3 Ų nih.govguidechem.com

This table highlights the key molecular features that underpin the conformational behavior and intermolecular interactions of this compound. The number of hydrogen bond donors and acceptors indicates its capacity for forming hydrogen-bonded networks, while the number of rotatable bonds underscores its conformational flexibility. The topological polar surface area provides an estimate of the molecule's polarity, which influences its solubility and interactions with other polar molecules.

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. nih.govrsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the accessible conformations and the transitions between them, providing a more complete picture of the molecule's flexibility. frontiersin.org

For Benzyl[(4-methoxyphenyl)methyl]amine, an MD simulation would reveal the rotational dynamics around the C-N and C-C single bonds, highlighting the preferred orientations of the benzyl (B1604629) and methoxyphenyl groups relative to each other. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in solution. The results of an MD simulation are often visualized as a free energy landscape, which plots the energy of the system as a function of key conformational coordinates (e.g., dihedral angles).

Due to the computational expense, published MD simulation data specifically for this compound is scarce. However, such studies would be invaluable for understanding its dynamic structural properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

While no specific QSAR studies focusing solely on this compound were identified, this compound could be included in a QSAR study of related benzylamine (B48309) derivatives to probe, for example, their antimicrobial or enzyme inhibitory activities. Descriptors for this compound, such as its calculated logP, molar refractivity, and electronic properties from DFT (e.g., HOMO/LUMO energies, dipole moment), would be used as input for building the QSAR model. The resulting model equation would quantify the contribution of each descriptor to the observed biological activity.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate the mechanisms of chemical reactions. It is defined as the ratio of the rate constant of a reaction using a reactant with a lighter isotope (kL) to the rate constant of the same reaction with a reactant containing a heavier isotope (kH). By measuring the change in reaction rate upon isotopic substitution, typically replacing hydrogen with deuterium, researchers can determine whether a specific bond to the isotope is broken in the rate-determining step of the reaction.

Research on the oxidation of various monosubstituted benzylamines by oxidizing agents such as cetyltrimethylammonium permanganate (B83412) (CTAP) and benzyltrimethylammonium (B79724) tribromide (BTMAB) has revealed substantial primary kinetic isotope effects. This indicates that the cleavage of the α-C–H bond is a critical part of the rate-determining step in these reactions.

For instance, in the oxidation of a series of meta- and para-substituted benzylamines by CTAP, a significant primary kinetic isotope effect was observed when [1,1-²H₂]benzylamine was used. This finding strongly supports a mechanism where the transfer of a hydride ion from the amine to the oxidant occurs in the slowest step of the reaction. The magnitude of the KIE in these cases is typically in the range of 5 to 6, which is characteristic of a primary isotope effect where the C-H bond is substantially broken in the transition state.

The following table summarizes the kinetic isotope effect data from studies on the oxidation of benzylamine, a closely related parent compound to this compound.

Table 1: Kinetic Isotope Effect in the Oxidation of Benzylamine

OxidantIsotope-Labeled ReactantkH/kDTemperature (K)
Cetyltrimethylammonium Permanganate (CTAP)[1,1-²H₂]benzylamine5.77293
Benzyltrimethylammonium Tribromide (BTMAB)[1,1-²H₂]benzylamine3.37303
This table presents data for benzylamine as a proxy for this compound due to the absence of specific data for the latter in the reviewed literature.

Applications in Medicinal Chemistry and Drug Development

Building Block in Pharmaceutical Synthesis

The structural framework of Benzyl[(4-methoxyphenyl)methyl]amine makes it a valuable intermediate in the creation of complex pharmaceutical agents. Its chemical reactivity allows for the introduction of diverse functional groups, enabling the development of new drugs with specific therapeutic targets.

Intermediate in the Synthesis of β2-Adrenoceptor Agonists (e.g., Formoterol and its Derivatives)

This compound plays a crucial role as an intermediate in the synthesis of long-acting β2-adrenoceptor agonists, a class of drugs essential for managing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). One of the most notable examples is its use in the production of formoterol. google.com Formoterol possesses two chiral centers, leading to four possible optical isomers. google.com Pharmacological studies have demonstrated that the (R,R)-enantiomer exhibits the highest therapeutic activity, being approximately 1000 times more potent than the (S,S)-isomer. google.com

The synthesis of (R,R)-formoterol often involves the use of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a derivative of this compound, as a key starting material. google.com Various synthetic strategies have been developed to produce optically pure formoterol, frequently employing intermediates like (R)‑N-benzyl-2-(4-methoxyphenyl)-1-methylethyl amine. google.comepo.org These processes often involve reductive amination of 4-methoxyphenyl (B3050149) acetone (B3395972) with an appropriate amine, followed by resolution of the resulting racemic mixture to isolate the desired (R)-enantiomer. google.comepo.org

Precursor for Novel Therapeutic Agents with Enhanced Efficacy and Selectivity

The utility of this compound extends beyond the synthesis of established drugs like formoterol. Its structure serves as a foundational template for the design and synthesis of novel therapeutic agents with improved efficacy and selectivity for their biological targets. For instance, derivatives of this compound have been synthesized and evaluated for their potential as selective β3-adrenoceptor agonists. nih.gov The development of selective agonists is a significant area of research, as it can lead to therapies with fewer side effects.

Furthermore, the core structure of this compound has been incorporated into novel carbonic anhydrase inhibitors. nih.gov By modifying the parent compound, researchers have created a library of derivatives that show varying degrees of inhibition against different carbonic anhydrase isoforms, some of which are implicated in diseases like glaucoma and cancer. nih.gov This highlights the adaptability of the this compound scaffold in generating new drug candidates for a range of therapeutic applications.

Pharmacological and Biological Activities

Beyond its role as a synthetic intermediate, this compound and its derivatives have demonstrated a range of intrinsic pharmacological and biological activities. These properties open up additional avenues for its potential therapeutic use.

Inhibition of Tyrosinase Activity and Melanin (B1238610) Production for Hyperpigmentation Treatment

Research has shown that this compound and its analogs can inhibit tyrosinase, a key enzyme in the biosynthesis of melanin. elsevierpure.com Melanin is the pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. nih.govnih.gov Tyrosinase catalyzes the initial and rate-limiting step in melanin synthesis. mdpi.com By inhibiting this enzyme, these compounds can effectively reduce melanin production, making them promising candidates for skin-whitening agents and treatments for conditions like melasma and age spots. nih.gov The mechanism of action is believed to involve the direct inhibition of tyrosinase's catalytic activity. mdpi.com

Compound/AgentTarget/MechanismApplication/Effect
This compound AnalogsInhibition of tyrosinase activityReduction of melanin production, potential for hyperpigmentation treatment
K36E (N-(4-methoxyphenyl) caffeamide)Inhibits tyrosinase and related proteinsHypopigmentation, potential skin whitening agent
2-HydroxytyrosolInhibits tyrosinase activityReduces melanin formation

Antimicrobial Properties against Various Pathogens

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. For instance, studies have explored the antimycobacterial effects of its derivatives against Mycobacterium tuberculosis. Furthermore, fatty acid amides derived from 4-methoxybenzylamine (B45378) have demonstrated both antibacterial and antifungal properties. nih.gov The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. Another study on a 4-methyl benzyl (B1604629) amine substituted benzopyran showed sensitivity against both Gram-positive (S. aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. thepharmajournal.com

Derivative ClassPathogen(s)Observed Effect
This compound DerivativesMycobacterium tuberculosisAntimycobacterial activity
Fatty Acid Amides of 4-MethoxybenzylamineBacteria and FungiAntibacterial and antifungal activity
4-Methyl Benzyl Amine Substituted BenzopyranS. aureus, Pseudomonas aeruginosaAntibacterial activity

Neuroprotective Effects against Oxidative Stress in Neuronal Cells

Hybrids and derivatives of this compound have shown promise in the area of neuroprotection. Research has demonstrated that certain compounds incorporating this structural motif can protect neuronal cells from damage induced by oxidative stress, a key factor in the progression of neurodegenerative diseases. nih.gov For example, 4-methoxy benzyl alcohol has been shown to have neuroprotective effects in the context of cerebral ischemia-reperfusion injury by inhibiting antioxidant and anti-apoptotic activities. nih.gov These findings suggest that compounds based on the this compound scaffold could be explored for the development of therapies for conditions like Alzheimer's disease and other neurodegenerative disorders associated with excitotoxicity and oxidative stress. nih.gov

Compound/DerivativeModel/ConditionProtective Mechanism
This compound HybridsOxidative stress in neuronal cellsNeuroprotective effects
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)Excitotoxic neuronal cell damageAntioxidant activity, enhancement of ERK-mediated CREB phosphorylation
4-Methoxy Benzyl AlcoholCerebral ischemia-reperfusion injuryInhibition of antioxidant and anti-apoptotic activities

Anticoccidial Activity (Coccidiostat) in Veterinary Medicine

This compound has been investigated for its potential use as a coccidiostat in veterinary medicine. Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa. The investigation into this compound is aimed at controlling and treating this parasitic infection in livestock and poultry.

Potential as Anti-inflammatory and Anti-oxidative Agents

Research has suggested the potential for derivatives of benzylamine (B48309) to possess anti-inflammatory and antioxidant properties. For instance, a series of benzylamine derivative-supported platinum(IV) complexes have demonstrated significant antioxidant activity. researchgate.net This activity is attributed to their ability to scavenge free radicals, effectively terminating reactive species. researchgate.net While this research focuses on platinum complexes of benzylamine derivatives rather than this compound itself, it highlights a promising area of investigation for related structures. The inherent chemical properties of the benzylamine scaffold suggest that modifications, such as the inclusion of a 4-methoxyphenyl group, could lead to compounds with valuable anti-inflammatory and antioxidative effects.

Interaction with Specific Molecular Targets and Pathways (e.g., Enzymes, Receptors, Cellular Signaling)

The biological activities of this compound and its derivatives are attributed to their interactions with specific molecular targets and pathways. One notable mechanism of action is the inhibition of tyrosinase, a key enzyme involved in the production of melanin. This inhibitory action makes it a compound of interest for applications related to hyperpigmentation. Furthermore, some derivatives have been shown to exhibit antimicrobial properties by disrupting the cell membranes of microbes and inhibiting essential enzymes.

In the context of cancer research, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This complex is a known regulator of the DNA damage response and is considered a promising target for anticancer therapies. nih.gov Inhibition of USP1/UAF1 by these compounds leads to increased levels of monoubiquitinated PCNA (Ub-PCNA) and a subsequent decrease in the survival of non-small cell lung cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Structural Analogs and Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have provided valuable insights.

In the development of USP1/UAF1 inhibitors, the N-benzyl-2-phenylpyrimidin-4-amine scaffold was systematically modified to optimize inhibitory potency. nih.gov These modifications led to the identification of compounds with nanomolar inhibitory activity, demonstrating a strong correlation between the compound's IC50 values for USP1/UAF1 inhibition and its activity in cancer cells. nih.gov

In another study, a series of platinum(IV) complexes supported by benzylamine derivatives were synthesized and tested for their anticancer activities. researchgate.net The results indicated that complexes containing 4-fluoro and 4-chloro substituents on the benzylamine ring exhibited impressive anticancer activities against the MCF-7 cell line. researchgate.net This highlights the significant impact that even small changes in substituents can have on the biological efficacy of the parent compound.

Design and Synthesis of Libraries of this compound Analogs for Screening

The design and synthesis of compound libraries are a cornerstone of modern drug discovery, allowing for the high-throughput screening of numerous analogs to identify lead compounds with desired biological activities. The synthesis of libraries of this compound analogs is a key strategy for exploring their therapeutic potential.

One common method for synthesizing secondary amines like this compound is reductive amination. This process involves the condensation of an aldehyde (in this case, 4-methoxybenzaldehyde) with an amine (benzylamine) to form an imine, which is then reduced to the desired secondary amine. This method is versatile and allows for the creation of a diverse range of analogs by varying the starting aldehyde and amine.

For example, a quantitative high-throughput screen of over 400,000 compounds was conducted to identify inhibitors of the USP1/UAF1 deubiquitinase. nih.gov This large-scale screening, followed by medicinal chemistry optimization of the initial hits, led to the development of potent N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov This approach demonstrates the power of synthesizing and screening large libraries of compounds to discover novel therapeutic agents.

Similarly, the synthesis of a new series of fatty acid amides, such as N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxybenzyl)oleamide, showcases the generation of analog libraries for antimicrobial testing. nih.gov These compounds were synthesized using a suitable synthetic route and their antimicrobial activity was evaluated, with one derivative showing potent antifungal and antibacterial properties. nih.gov

Analytical Methods for Benzyl 4 Methoxyphenyl Methyl Amine and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like Benzyl[(4-methoxyphenyl)methyl]amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized, often as a preliminary step before detection by a mass spectrometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating compounds in a liquid mobile phase. In the analysis of benzylamine (B48309) and its derivatives, reverse-phase HPLC is a common approach. sielc.com For instance, a method for separating benzonitrile, toluene, and benzylamine utilizes a Primesep A column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm. sielc.com While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of separating similar compounds are transferable. The selection of the column, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity. For complex mixtures, derivatization of the amine group can be employed to improve chromatographic behavior and detection sensitivity. nih.gov

Gas Chromatography (GC)

Gas chromatography is another key separation technique, particularly suitable for volatile and thermally stable compounds. PubChem contains a GC-MS spectrum for this compound, indicating its amenability to this technique. nih.gov The choice of the GC column and temperature programming are crucial for the successful separation of the analyte from other components in the sample. As with HPLC, derivatization can be used to enhance the volatility and thermal stability of the compound and its metabolites, improving their chromatographic properties.

Mass Spectrometry Coupled with Chromatography (GC-MS, LC-MS/MS) for Detection and Quantification

The coupling of chromatographic techniques with mass spectrometry provides a highly sensitive and selective method for the identification and quantification of analytes.

GC-MS combines the separation power of gas chromatography with the mass analysis capabilities of a mass spectrometer. A study on a related compound, 2-methoxy-4-((4-methoxyphenyl imino) methyl) phenol, utilized GC-MS to confirm the molecular weight of the synthesized compound, showing a molecular ion peak at m/z 257. atlantis-press.com PubChem also provides GC-MS data for this compound. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for bioanalytical studies due to its high selectivity and sensitivity. researchgate.net This technique is particularly valuable for analyzing complex biological matrices. The development of an LC-MS/MS method involves the careful selection of precursor and product ions for multiple reaction monitoring (MRM), which enhances specificity and reduces background noise. nih.govmdpi.com For the analysis of biogenic amines in beverages, a validated LC-MS/MS method following derivatization with p-toluenesulfonyl chloride has been successfully applied. nih.gov This approach demonstrates the potential for developing robust LC-MS/MS methods for this compound and its metabolites in various samples.

Spectrophotometric Methods

While chromatographic and mass spectrometric methods are dominant, spectrophotometric methods can also be employed for the analysis of this compound. These methods are generally less specific than chromatographic techniques but can be useful for preliminary analysis or in situations where more sophisticated instrumentation is not available. The UV absorbance of the aromatic rings in the molecule can be utilized for quantification. For example, in an HPLC method for related compounds, UV detection was set at 210 nm. sielc.com

Method Development and Validation for Biological Matrices

The development and validation of analytical methods are critical to ensure the reliability and accuracy of the data, especially for biological samples. researchgate.netyoutube.com This process involves several key parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. youtube.com

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. youtube.com

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. youtube.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. youtube.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles. youtube.com

A study on the determination of biogenic amines in soy sauce using supercritical fluid chromatography coupled with mass spectrometry provides a comprehensive example of method validation, including the assessment of linearity, sensitivity, precision, and accuracy. nih.gov Similarly, the validation of an LC-MS/MS method for a small molecule in a surrogate matrix highlights the importance of these parameters in bioanalysis. youtube.com These principles are directly applicable to the development of robust and reliable analytical methods for this compound and its metabolites in biological fluids and tissues.

Environmental Fate and Ecotoxicological Considerations

Biodegradation Studies in Water, Sediment, and Soil

As a secondary amine with two aromatic rings, Benzyl[(4-methoxyphenyl)methyl]amine's structure suggests a degree of stability. The benzyl (B1604629) and methoxyphenyl groups may hinder enzymatic attack by microorganisms. Studies on other secondary amines have indicated they can be less stable than primary and tertiary amines under certain oxidative conditions, but this does not directly translate to environmental biodegradation rates without specific testing. nih.govacs.org Without experimental data, the biodegradation potential of this compound in water, sediment, and soil remains uncertain but is predicted to be limited.

Table 1: Predicted Biodegradation of this compound

Environmental CompartmentPredicted Biodegradation PotentialRationale
WaterLow to ModerateAromatic amines can be persistent; lack of readily biodegradable functional groups. nih.gov
SedimentLowPotential for persistence under anaerobic conditions, a common state for sediments.
SoilLow to ModerateDependent on microbial community and soil conditions; aromatic structures can be recalcitrant.

Phototransformation in Air and Water

The phototransformation of this compound, or its breakdown by light, is another key process influencing its environmental persistence. In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals. The rate of this reaction can be estimated using structure-activity relationship (SAR) models.

In aquatic environments, direct photolysis (breakdown by direct absorption of sunlight) and indirect photolysis (reaction with other light-activated molecules in the water) can occur. Studies on benzylamine (B48309) have shown that it can undergo photocatalytic degradation in water, a process that follows pseudo-first-order kinetics. nih.gov The presence of a methoxy (B1213986) group on one of the phenyl rings in this compound could influence the rate of phototransformation compared to unsubstituted benzylamine.

Table 2: Predicted Phototransformation of this compound

Environmental CompartmentPredicted Phototransformation PotentialInfluencing Factors
AirModerateReaction with hydroxyl radicals.
WaterModeratePotential for direct and indirect photolysis, influenced by water chemistry and sunlight intensity. nih.gov

Adsorption and Desorption Characteristics in Environmental Compartments

The mobility of this compound in the environment is largely governed by its tendency to adsorb to soil and sediment particles. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency to bind to organic matter in soil and sediment, reducing its mobility in water. chemsafetypro.com

The Koc of a chemical can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. ukhsa.gov.ukyoutube.com For ionizable compounds like amines, the pH of the environment also plays a crucial role, as it affects the charge of the molecule and therefore its interaction with soil particles. researchgate.net As this compound is a basic compound, it is expected to be protonated in acidic to neutral environments, which would likely increase its adsorption to negatively charged soil components like clay and organic matter.

Table 3: Predicted Adsorption Characteristics of this compound

ParameterPredicted Value/BehaviorImplication for Environmental Mobility
Log KowEstimated to be in the moderate rangeSuggests a tendency to partition to organic matter.
KocPredicted to be moderate to highLikely to have limited mobility in soil and sediment, with a tendency to bind to organic carbon. chemsafetypro.com
pH DependenceAdsorption expected to increase at lower pHIncreased positive charge leads to stronger binding to soil particles. researchgate.net

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in water, is a common measure of bioaccumulation potential in aquatic organisms. nih.gov

The BCF can be estimated from the chemical's Log Kow. nih.gov For ionizable compounds, the pH of the water and the physiological pH of the organism can influence uptake and accumulation. nih.gov Given the predicted moderate Log Kow for this compound, it is not expected to have a high bioaccumulation potential. However, without specific experimental data, this remains an estimation.

Table 4: Predicted Bioaccumulation Potential of this compound

ParameterPredicted LevelRationale
Bioconcentration Factor (BCF)Low to ModerateBased on estimations from Log Kow; not expected to be highly bioaccumulative. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for Benzyl[(4-methoxyphenyl)methyl]amine, and how can reaction conditions be optimized?

this compound is typically synthesized via reductive amination or alkylation of secondary amines . For example:

  • Reductive amination : React 4-methoxybenzaldehyde with benzylamine in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine. Optimize pH (6-7) and temperature (25–40°C) to enhance yield .
  • Allylation : Allyl tributyl stannane has been used to synthesize structurally similar amines, suggesting that analogous methods (e.g., Pd-catalyzed coupling) could be adapted for functionalization .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals at δ 6.7–7.3 ppm (methoxyphenyl and benzyl groups) and a singlet for the N–CH₂– group at δ 3.8–4.2 ppm .
    • ¹³C NMR : Confirm the methoxy group at δ 55–57 ppm and aromatic carbons at 110–160 ppm .
  • Mass Spectrometry : A molecular ion peak at m/z 257 (C₁₅H₁₇NO₂⁺) and fragmentation patterns (e.g., loss of methoxy group, m/z 212) align with published data .
  • IR Spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹) and C–O–C (methoxy) at ~1250 cm⁻¹ .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Retention time ~8–10 minutes .
  • TLC : Spotting on silica plates (hexane:EtOAc 3:1) with visualization via UV or ninhydrin staining.
  • Elemental Analysis : Verify %C, %H, and %N match theoretical values (e.g., C: 74.03%, H: 6.64%, N: 5.43%) .

Advanced Research Questions

Q. How can catalytic systems improve the synthesis of this compound?

  • Iridium/Graphene Catalysts : Recent studies show iridium nanoparticles on graphene enhance N-alkylation of amines, reducing reaction times (2–4 hours) and improving yields (>85%) under mild conditions (60°C, H₂ atmosphere) .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts can enantioselectively functionalize the amine for chiral derivative synthesis .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Dynamic NMR : Use variable-temperature NMR to resolve overlapping signals caused by conformational exchange (e.g., rotamers in N-alkylated derivatives) .
  • 2D Techniques (COSY, HSQC) : Assign ambiguous peaks in crowded aromatic regions .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to validate assignments .

Q. How can this amine serve as a precursor for bioactive molecules or materials?

  • Pharmaceutical Intermediates : It is a key building block for anticonvulsants (e.g., Lacosamide derivatives via O-methylation and amidation) .
  • Polymer Synthesis : Functionalize with acrylate groups to create photo-crosslinkable polymers for biomedical coatings .
  • Ligand Design : Modify the methoxy and benzyl groups to develop ligands for transition-metal catalysts (e.g., Pd-catalyzed cross-coupling) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents) to separate enantiomers .
  • Continuous Flow Systems : Implement microreactors to control reaction parameters (temperature, residence time) and minimize racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.